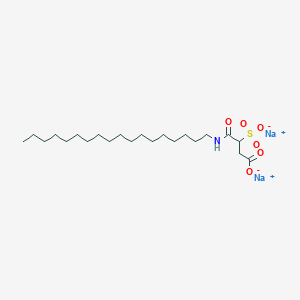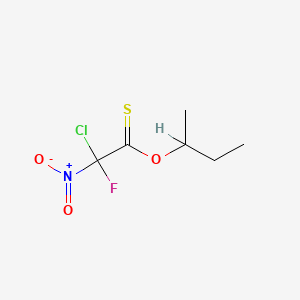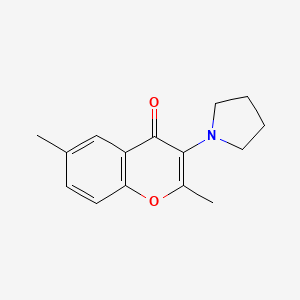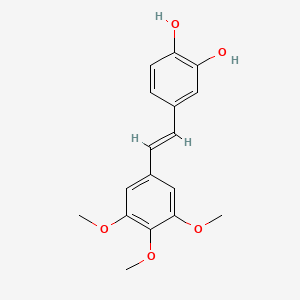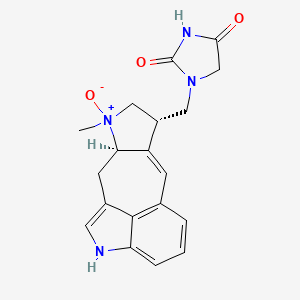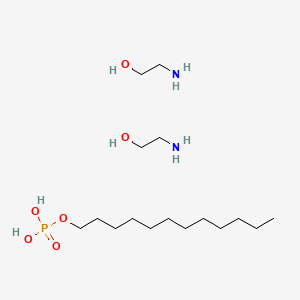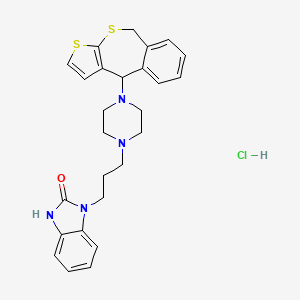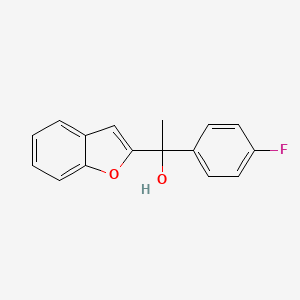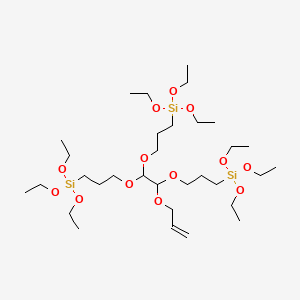
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- is an organic compound with the molecular formula C12H9NO3S It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a sulfonyl group attached to a 4-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- typically involves the following steps:
Formation of 2-Furancarbonitrile: This can be achieved through the reaction of furan with cyanogen bromide in the presence of a base such as sodium hydroxide.
Sulfonylation: The 2-Furancarbonitrile is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction is typically carried out at room temperature to avoid decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)amine.
Substitution: Various sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarbonitrile: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-((4-Methylphenyl)sulfonyl)furan:
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)-: Contains a chlorine atom instead of a methyl group, altering its chemical properties and reactivity.
Uniqueness
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- is unique due to the presence of both the nitrile and sulfonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
75745-88-9 |
|---|---|
Molekularformel |
C12H9NO3S |
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
5-(4-methylphenyl)sulfonylfuran-2-carbonitrile |
InChI |
InChI=1S/C12H9NO3S/c1-9-2-5-11(6-3-9)17(14,15)12-7-4-10(8-13)16-12/h2-7H,1H3 |
InChI-Schlüssel |
MNTSMTCDKVHWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


